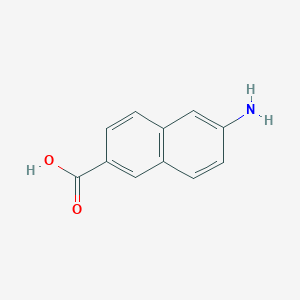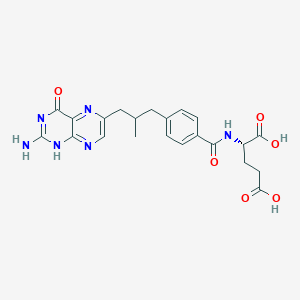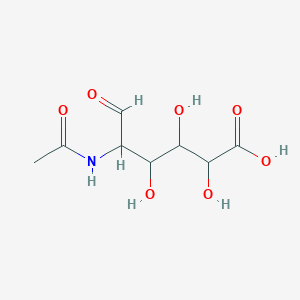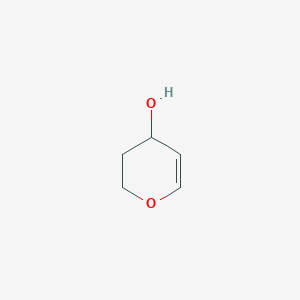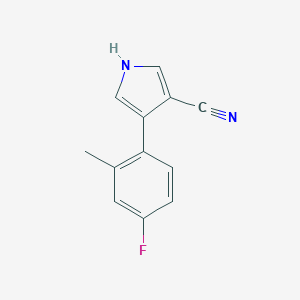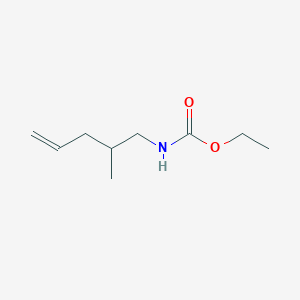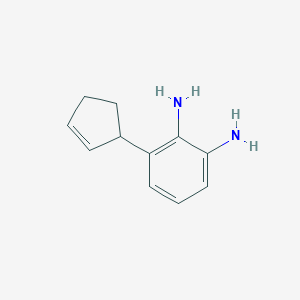
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPBDA and has a molecular formula of C12H16N2.
Mecanismo De Acción
The mechanism of action of CPBDA is not yet fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
CPBDA has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, the compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CPBDA is its potential as a novel anticancer agent. However, the compound also has limitations, including its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research of CPBDA. One area of focus is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CPBDA and its potential applications in various fields, including medicinal chemistry and drug development.
Métodos De Síntesis
The synthesis of CPBDA can be achieved through a multistep process that involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with hydrazine hydrate to form the final product, CPBDA.
Aplicaciones Científicas De Investigación
CPBDA has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is in the field of medicinal chemistry, where CPBDA has been found to exhibit potent antitumor activity.
Propiedades
Número CAS |
118489-58-0 |
|---|---|
Nombre del producto |
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine |
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-cyclopent-2-en-1-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H14N2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h1,3-4,6-8H,2,5,12-13H2 |
Clave InChI |
OOJXOIZLGHKGLP-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)C2=C(C(=CC=C2)N)N |
SMILES canónico |
C1CC(C=C1)C2=C(C(=CC=C2)N)N |
Sinónimos |
1,2-Benzenediamine, 3-(2-cyclopenten-1-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




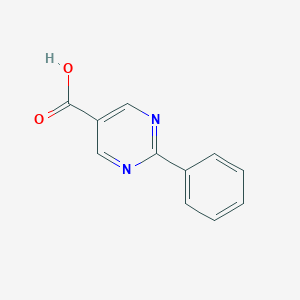
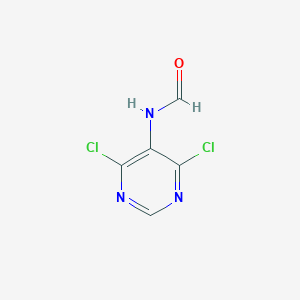
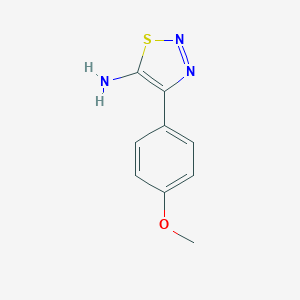
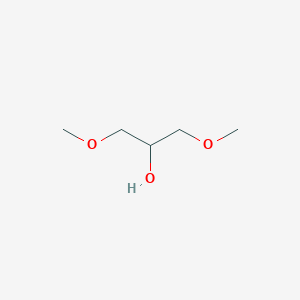
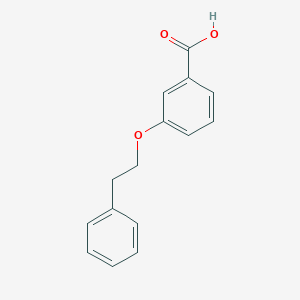
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
